molecular formula C27H44O2 B13412627 Cholest-4-en-3-one, 2-hydroxy-, (2b)-

Cholest-4-en-3-one, 2-hydroxy-, (2b)-

Cat. No.: B13412627
M. Wt: 400.6 g/mol
InChI Key: NFZDPXCPUNTQJE-OLVJEDJDSA-N
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Description

Cholest-4-en-3-one, 2-hydroxy-, (2b)- is a cholestanoid compound that is structurally characterized by a cholest-4-ene backbone substituted by a hydroxy group at position 2 and an oxo group at position 3. This compound is a significant intermediate in steroid chemistry and has various applications in the synthesis of steroid drugs and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be synthesized through several chemical methods. One common method involves the Oppenauer oxidation of cholesterol, which converts cholesterol to cholest-4-en-3-one. Another method is the acid-catalyzed isomerization of cholest-5-en-3-one. Additionally, pyridinium chlorochromate can be used to convert cholesterol to cholest-4-en-3-one .

Industrial Production Methods

Industrial production of cholest-4-en-3-one, 2-hydroxy-, (2b)- often involves enzymatic conversion using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system. This method simplifies and accelerates the production process while ensuring high purity of the product. The enzymatic reaction system is optimized to produce cholest-4-en-3-one with a purity of 99.78%, which is then identified by nuclear magnetic resonance, mass spectroscopy, and infrared spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Cholest-4-en-3-one, 2-hydroxy-, (2b)- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cholest-4-en-3-one and its derivatives, such as androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione, which are important intermediates in the synthesis of anabolic drugs and contraceptive hormones .

Scientific Research Applications

Cholest-4-en-3-one, 2-hydroxy-, (2b)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Cholest-4-en-3-one, 2-hydroxy-, (2b)- can be compared with other similar compounds, such as:

    Cholest-4-en-3-one: A cholestanoid with an oxo group at position 3.

    25-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 25.

    26-hydroxycholest-4-en-3-one: A derivative with a hydroxy group at position 26.

    7α,25-dihydroxy-4-cholesten-3-one: A derivative with hydroxy groups at positions 7 and 25.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of cholest-4-en-3-one, 2-hydroxy-, (2b)- in its specific applications and effects.

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(2S,8S,9S,10R,13R,14S,17R)-2-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h15,17-18,20-23,25,29H,6-14,16H2,1-5H3/t18-,20+,21-,22+,23+,25+,26-,27+/m1/s1

InChI Key

NFZDPXCPUNTQJE-OLVJEDJDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@H](C[C@]34C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C

Origin of Product

United States

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